molecular formula C28H43N9O8 B3395784 Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) CAS No. 1193347-53-3

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Cat. No. B3395784
CAS RN: 1193347-53-3
M. Wt: 633.7 g/mol
InChI Key: FAILKIOFKCFNBU-NVYAHWSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a cyclic peptide that has been extensively studied for its potential therapeutic applications. It is a synthetic peptide that is derived from the natural product, cyclosporine A. Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential to treat a range of diseases and conditions.

Scientific Research Applications

Biomedical Applications

Cyclophosphazenes, which include compounds like “Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)”, have been extensively studied for their potential biomedical applications . They are extremely interesting and versatile substrates characterized by the presence of -P=N- repeating units .

Drug Delivery: One of the key applications of these compounds is in drug delivery . The ability to easily substitute the chlorine atoms on the P atoms in the starting materials with a variety of organic substituents gives rise to a huge number of new materials for industrial applications .

Tissue Engineering: Cyclophosphazenes have also been used as immunoadjuvants in tissue engineering . They can lead to the formation of nanoparticles, polymersomes, or scaffolds for cell proliferation .

Anticancer Therapies: Innovative anticancer therapies have been developed using cyclophosphazenes . Their unique properties allow them to be used in targeted treatments for various types of cancer .

Cardiovascular Disease Treatments: Treatments for cardiovascular diseases have also been developed using these compounds . Their versatility and adaptability make them suitable for a wide range of medical applications .

Industrial Applications

Apart from biomedical applications, cyclophosphazenes have also found use in various industrial applications. For instance, they have been proposed as hydraulic fluids, lubricant stabilizers and additives .

Supramolecular Assemblies

Cyclophosphazenes, with specific substituents, have been used as substrates for supramolecular assemblies . These assemblies have potential applications in various fields, including materials science and nanotechnology .

Supports for Metal Catalysts

Cyclophosphazenes can also act as supports for metal catalysts, either through metal coordination by the nitrogen atoms of the backbone or through the presence of ligands as substituents . This makes them useful in various chemical reactions and industrial processes .

properties

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILKIOFKCFNBU-NVYAHWSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
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Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
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